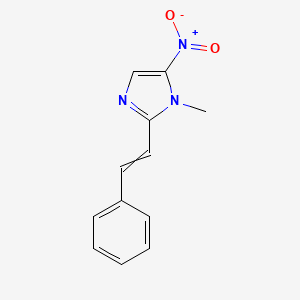

1-Methyl-5-nitro-2-styrylimidazole

説明

1-Methyl-5-nitro-2-styrylimidazole is a nitroimidazole derivative characterized by a styryl group (-CH=CH-C6H5) at the C2 position and a nitro (-NO2) group at C3. Its molecular formula is C12H11N3O2 (MW: 229.24 g/mol).

特性

CAS番号 |

4750-56-5 |

|---|---|

分子式 |

C12H11N3O2 |

分子量 |

229.23 g/mol |

IUPAC名 |

1-methyl-5-nitro-2-[(E)-2-phenylethenyl]imidazole |

InChI |

InChI=1S/C12H11N3O2/c1-14-11(13-9-12(14)15(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |

InChIキー |

HGBWQGJWYQJSEA-BQYQJAHWSA-N |

異性体SMILES |

CN1C(=CN=C1/C=C/C2=CC=CC=C2)[N+](=O)[O-] |

正規SMILES |

CN1C(=CN=C1C=CC2=CC=CC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations :

- The styryl group in the target compound increases molecular weight and conjugation, which may influence photochemical reactivity or binding affinity in biological systems.

- Substituent position (e.g., C1 vs. C2) significantly alters electronic properties. For example, ipronidazole’s isopropyl group at C2 may reduce steric hindrance compared to the styryl group .

Key Observations :

Physicochemical and Stability Properties

Table 3: Physicochemical Comparison

Key Observations :

- Styryl derivatives are expected to exhibit lower aqueous solubility due to the aromatic group, necessitating formulation adjustments for pharmaceutical use.

- Enhanced conjugation in the styryl compound may improve thermal stability, aligning with nitroimidazoles studied as high-energy materials .

準備方法

Step 1: Base-Catalyzed Condensation

In the first step, 1-methyl-2-methyl-5-nitroimidazole (I) reacts with benzaldehyde in a mixture of glacial acetic acid and concentrated sulfuric acid. The base facilitates deprotonation at the C2 methyl group, enabling nucleophilic attack on the aldehyde carbonyl. This forms a β-hydroxyethyl intermediate (II). Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Acid Catalyst | 98% H₂SO₄ (451 lb) |

| Temperature | Reflux (110–120°C) |

| Reaction Time | 4–6 hours |

| Molar Ratio (I:PhCHO) | 1:1.2 |

The sulfuric acid serves dual roles as a catalyst and dehydrating agent, shifting equilibrium toward the intermediate.

Step 2: Acid-Catalyzed Dehydration

The β-hydroxyethyl intermediate undergoes dehydration using strong mineral acids (e.g., HCl, H₂SO₄) or toluene sulfonic acid. This step eliminates a water molecule to form the styryl double bond. Key conditions include:

| Parameter | Value |

|---|---|

| Acid | H₂SO₄ or TsOH |

| Temperature | 80–100°C |

| Reaction Time | 2–3 hours |

| Yield | 60–75% (over two steps) |

This method’s scalability is evidenced by its use in 750-gallon reactors, producing multi-kilogram batches. However, the reliance on stoichiometric acids raises concerns about waste generation and purification challenges.

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Recent advances in transition metal catalysis have enabled direct C2-alkenylation of preformed imidazole cores. A 2021 study by MDPI demonstrates Pd(II)/Cu(II)-mediated coupling between 5-arylimidazoles and styrenes, bypassing the need for pre-functionalized starting materials.

Reaction Optimization

Optimized conditions employ Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (3 equiv) in ethyl acetic acid (EtCOOH) at 120°C for 24 hours. Critical parameters include:

| Parameter | Value |

|---|---|

| Solvent | EtCOOH |

| Oxidant | Cu(OAc)₂ |

| Temperature | 120°C |

| Styrene Equivalents | 2.5 |

| Yield | 45–50% |

The reaction proceeds via a Heck-type mechanism, where Pd(II) activates the imidazole C2-H bond, forming a palladacycle intermediate. Subsequent styrene insertion and β-hydride elimination yield the styryl product.

Substrate Scope and Limitations

While effective for electron-rich styrenes (e.g., 4-methoxystyrene), electron-deficient analogs exhibit reduced reactivity. Steric hindrance at the imidazole N1 position (e.g., bulkier alkyl groups) also diminishes yields. Notably, this method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

The table below contrasts the classical and catalytic approaches:

The classical method remains preferable for large-scale synthesis due to established protocols and higher yields. Conversely, the CDC approach offers atom economy and functional group tolerance, albeit with moderate efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-5-nitro-2-styrylimidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling 1-methyl-5-nitroimidazole with styryl derivatives via nucleophilic substitution or cross-coupling reactions. Evidence from analogous compounds (e.g., 2-methyl-5-nitroimidazole derivatives) suggests using palladium catalysts for Suzuki-Miyaura coupling or base-mediated condensation under inert atmospheres . Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yields. Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel with a gradient eluent (hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structural integrity of 1-methyl-5-nitro-2-styrylimidazole?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C NMR to confirm styryl double bond (δ 6.5–7.5 ppm for vinyl protons) and nitro group (electron-withdrawing shifts in aromatic regions) .

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against known standards .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize antimicrobial or antiparasitic assays due to the nitroimidazole scaffold’s known bioactivity. Use:

- Agar Diffusion : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How does the styryl substituent influence the compound’s reactivity and biological activity compared to other nitroimidazole derivatives?

- Methodological Answer : The styryl group introduces π-conjugation, potentially enhancing electron-deficient character at the nitro group, which is critical for bioreductive activation in anaerobic pathogens. Compare redox potentials via cyclic voltammetry and correlate with bioactivity . Computational modeling (DFT) can predict electron density distribution and binding affinity to target enzymes (e.g., nitroreductases) .

Q. What analytical challenges arise in quantifying 1-methyl-5-nitro-2-styrylimidazole in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Develop a validated LC-MS/MS method:

- Extraction : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) .

- Chromatography : Optimize mobile phase (0.1% formic acid in water/acetonitrile) to resolve metabolites.

- Detection : MRM transitions for the parent ion (e.g., m/z 274 → 184) and internal standard (e.g., deuterated analogs) .

Q. How can researchers resolve contradictions in reported bioactivity data for nitroimidazole analogs?

- Methodological Answer : Discrepancies often stem from variations in assay conditions or bacterial strains. Standardize protocols:

- Use CLSI guidelines for antimicrobial testing .

- Control for oxygen levels (critical for nitroreductase activity) in anaerobic chambers .

- Validate results across multiple cell lines or animal models .

Q. What strategies mitigate nitroimidazole-related toxicity while retaining efficacy?

- Methodological Answer :

- Prodrug Design : Mask the nitro group with bioreversible protecting groups (e.g., acetyl) to reduce off-target effects .

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing substituents (e.g., -CF) to enhance selectivity .

- Cocrystal Engineering : Improve solubility and bioavailability via cocrystallization with pharmaceutically acceptable coformers .

Safety and Compliance

Q. What safety protocols are essential when handling 1-methyl-5-nitro-2-styrylimidazole in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。